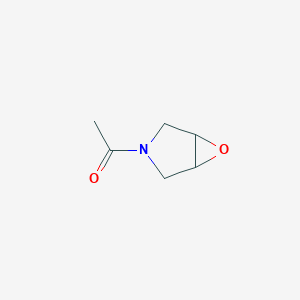

![molecular formula C19H16N2O3S B2530620 N-[4-(2,3-二氢-1,4-苯并二噁英-6-基)-1,3-噻唑-2-基]-2-苯乙酰胺 CAS No. 888410-69-3](/img/structure/B2530620.png)

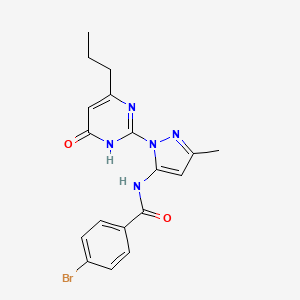

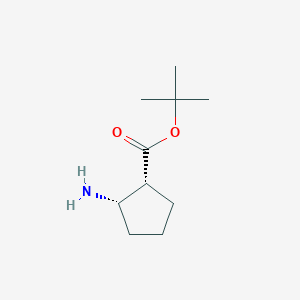

N-[4-(2,3-二氢-1,4-苯并二噁英-6-基)-1,3-噻唑-2-基]-2-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide" is a synthetic molecule that may be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar N-phenylacetamide derivatives and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of N-phenylacetamide derivatives typically involves the reaction of appropriate amine precursors with acylating agents. For instance, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was achieved by evaluating their affinity at sigma receptors, indicating a method that could potentially be adapted for the synthesis of the compound of interest . Similarly, the synthesis of N-(benzothiazole-2-yl) acetamide derivatives involved reacting imidazole-thione derivatives with chloroacetamide compounds . These methods suggest that the synthesis of "N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide" could involve a similar strategy of acylation and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an amide linkage and various substituents that can significantly influence the compound's properties and biological activity. For example, the presence of a benzothiazole moiety has been a common feature in the compounds studied for anticancer activities . The structure-activity relationship (QSAR) studies have shown that substitutions on the aromatic ring can affect the binding affinity to biological targets . Therefore, the molecular structure of "N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide" would likely be critical in determining its biological function and potential applications.

Chemical Reactions Analysis

The chemical reactivity of N-phenylacetamide derivatives can be influenced by the electronic nature of the substituents and the overall molecular framework. The papers suggest that halogen substitution can increase affinity for certain receptors, while electron-donating groups may lead to a moderate affinity . The reactivity of such compounds in biological systems, such as their potential anticancer activities, has been a subject of interest . The chemical reactions of "N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide" in a biological context would need to be explored to understand its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives, such as acidity constants, are important for their biological activity and pharmacokinetic profile. The pKa values of newly synthesized acetamide derivatives were determined using UV spectroscopy, indicating the importance of these properties in drug design . The solubility, stability, and overall physicochemical profile of "N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide" would be essential for its development as a potential drug candidate.

科学研究应用

抗菌剂和抗真菌剂

含有2,3-二氢-1,4-苯并二噁英部分的化合物已证明具有良好的抗菌和抗真菌性能。例如,某些合成的乙酰胺已显示出良好的抗菌和抗真菌潜力,一些化合物表现出显着的抗菌活性和低溶血活性 (Abbasi 等人,2020)。类似地,带有苯并二氧杂环部分的磺酰胺已被研究其对各种革兰氏阴性和革兰氏阳性菌株的抗菌潜力,显示出有效的治疗潜力 (Abbasi 等人,2016)。

酶抑制剂

对具有苯并二氧杂环和乙酰胺部分的磺酰胺的酶抑制潜力的研究揭示了对 α-葡萄糖苷酶和乙酰胆碱酯酶 (AChE) 的显着活性,表明对糖尿病和神经系统疾病的潜在治疗应用 (Abbasi 等人,2019)。

抗糖尿病剂

已评估一系列具有2,3-二氢-1,4-苯并二氧杂环部分的合成的化合物的抗糖尿病潜力,显示出对 α-葡萄糖苷酶的弱至中度抑制活性,表明有可能管理 2 型糖尿病 (Abbasi 等人,2023)。

细菌生物膜抑制

已经合成新型的 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二氧英-6-基)-4-硝基苯磺酰胺,并证明了对细菌生物膜的适当抑制作用,以及适度的细胞毒性,突出了它们作为抗菌剂的潜力 (Abbasi 等人,2020)。

脂氧合酶抑制

对带有1,4-苯并二氧杂环的磺酰胺的研究表明,对脂氧合酶(一种与炎症过程有关的酶)具有良好的抑制活性,表明在治疗炎症相关疾病中具有潜在应用 (Abbasi 等人,2017)。

作用机制

Target of Action

The primary targets of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine. By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular effect of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . On a cellular level, this can enhance neuronal communication, potentially improving cognitive function in Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, individual factors like liver function can impact how the compound is metabolized and excreted .

属性

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-18(10-13-4-2-1-3-5-13)21-19-20-15(12-25-19)14-6-7-16-17(11-14)24-9-8-23-16/h1-7,11-12H,8-10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEGTMOHIIFHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)